molecular formula C13H10FN3O3 B3842494 2-fluoro-N'-(4-nitrophenyl)benzohydrazide

2-fluoro-N'-(4-nitrophenyl)benzohydrazide

Cat. No.: B3842494
M. Wt: 275.23 g/mol
InChI Key: IRGPYJCZRAZEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N’-(4-nitrophenyl)benzohydrazide is a fluoro-based Schiff base compound. Schiff bases are a class of compounds characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is synthesized from the condensation of 2-fluorobenzohydrazide and 4-nitroacetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-(4-nitrophenyl)benzohydrazide involves the condensation reaction between 2-fluorobenzohydrazide and 4-nitroacetophenone. This reaction is typically catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for 2-fluoro-N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-N’-(4-aminophenyl)benzohydrazide.

Scientific Research Applications

2-fluoro-N’-(4-nitrophenyl)benzohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(4-nitrophenyl)benzohydrazide involves its interaction with molecular targets through its functional groups. The nitro and fluoro groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its biological and chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N’-(4-nitrophenyl)benzohydrazide is unique due to its specific combination of fluoro and nitro groups, which confer distinct photophysical and chemical properties

Properties

IUPAC Name

2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGPYJCZRAZEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 6
2-fluoro-N'-(4-nitrophenyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.